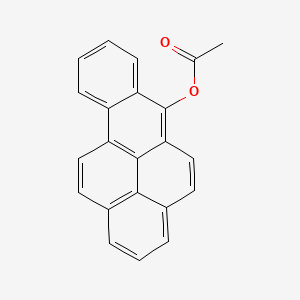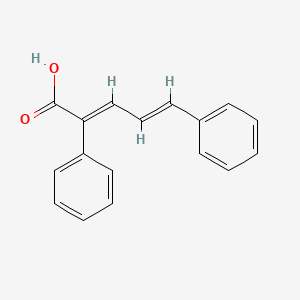
2-(Cinnamylidene)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cinnamylidene)-2-phenylacetic acid is an organic compound that features a cinnamylidene group attached to a phenylacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cinnamylidene)-2-phenylacetic acid typically involves the condensation of cinnamaldehyde with phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the cinnamylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-(Cinnamylidene)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamylidene group to a saturated alkyl chain.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
2-(Cinnamylidene)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2-(Cinnamylidene)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
Cinnamic acid: Shares the cinnamylidene group but lacks the phenylacetic acid backbone.
Phenylacetic acid: Lacks the cinnamylidene group but shares the phenylacetic acid structure.
Cinnamylidene derivatives: Compounds with similar cinnamylidene linkages but different substituents.
Uniqueness
2-(Cinnamylidene)-2-phenylacetic acid is unique due to its combined structural features of both cinnamylidene and phenylacetic acid moieties. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.
特性
CAS番号 |
40136-21-8 |
|---|---|
分子式 |
C17H14O2 |
分子量 |
250.29 g/mol |
IUPAC名 |
(2E,4E)-2,5-diphenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C17H14O2/c18-17(19)16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,18,19)/b10-7+,16-13+ |
InChIキー |
KBVJPYCDOSNQRI-NJKRNUQASA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C2=CC=CC=C2)/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC=C(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


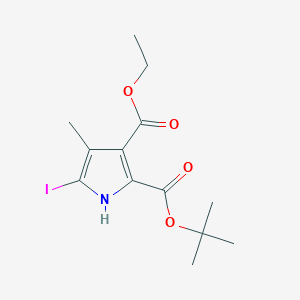
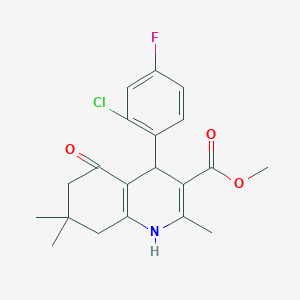



![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)

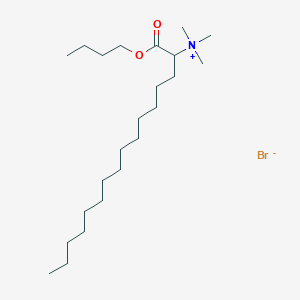



![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)

